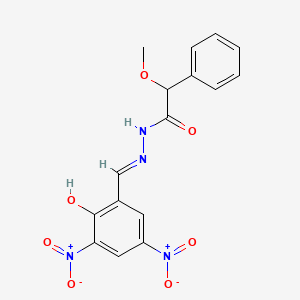

N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide

Beschreibung

N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide (CAS: 354542-42-0) is a hydrazone derivative characterized by a benzylidene scaffold substituted with hydroxyl (-OH) and two nitro (-NO₂) groups at positions 2, 3, and 5 of the aromatic ring. The acetohydrazide moiety is further functionalized with a methoxy (-OCH₃) and phenyl group at the α-carbon. Its molecular formula is C₁₆H₁₄N₄O₇, with a molecular weight of 374.305 g/mol . Key computational properties include a topological polar surface area of 163 Ų, hydrogen bond donor/acceptor counts of 2 and 8, respectively, and moderate hydrophobicity (XlogP = 2.6) . The compound’s InChIKey (KCSBBJXHICDJQW-UHFFFAOYSA-N) and stereochemical features (one undefined stereocenter) highlight its structural complexity .

Eigenschaften

Molekularformel |

C16H14N4O7 |

|---|---|

Molekulargewicht |

374.30 g/mol |

IUPAC-Name |

N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide |

InChI |

InChI=1S/C16H14N4O7/c1-27-15(10-5-3-2-4-6-10)16(22)18-17-9-11-7-12(19(23)24)8-13(14(11)21)20(25)26/h2-9,15,21H,1H3,(H,18,22)/b17-9+ |

InChI-Schlüssel |

KCSBBJXHICDJQW-RQZCQDPDSA-N |

Isomerische SMILES |

COC(C1=CC=CC=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Kanonische SMILES |

COC(C1=CC=CC=C1)C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von N'-{2-Hydroxy-3,5-bisnitrobenzyliden}-2-methoxy-2-phenylacetohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 2-Hydroxy-3,5-dinitrobenzaldehyd und 2-Methoxy-2-phenylacetohydrazid unter kontrollierten Bedingungen . Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, und die Mischung wird mehrere Stunden unter Rückfluss erhitzt, um eine vollständige Reaktion zu gewährleisten. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

N'-{2-Hydroxy-3,5-bisnitrobenzyliden}-2-methoxy-2-phenylacetohydrazid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrogruppen können weiter oxidiert werden, um Nitrosoverbindungen oder andere Verbindungen mit höheren Oxidationsstufen zu bilden.

Reduktion: Die Nitrogruppen können mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu Aminen reduziert werden.

Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties:

Research indicates that compounds similar to N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide exhibit antimicrobial properties. The presence of nitro groups enhances the compound's reactivity, potentially leading to effective interactions with microbial targets.

Anticancer Activity:

Studies have shown that derivatives of this hydrazone can possess anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including cervical adenocarcinoma (HeLa cells). This suggests that N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide may also exhibit anticancer activity through mechanisms involving apoptosis induction or cell cycle arrest.

Synthesis and Structural Features

The synthesis of N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide typically involves the condensation reaction between appropriate aldehydes and hydrazones. The structural uniqueness of this compound is attributed to:

- Hydrazone Linkage: Enhances stability and biological activity.

- Nitro Substituents: Increase reactivity and potential for biological interactions.

- Methoxy Group: Provides additional coordination sites that may enhance bioactivity.

Case Studies

Case Study 1: Anticancer Activity

In vitro studies demonstrated that N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide exhibited significant cytotoxicity against HeLa cells while showing low toxicity towards normal liver cells. This selectivity suggests a promising therapeutic window for further development in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of similar compounds against various bacterial strains. Results indicated that compounds with nitro substitutions displayed enhanced antibacterial activity compared to their non-nitro counterparts, supporting the hypothesis that N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide may also possess significant antimicrobial properties.

Wirkmechanismus

The mechanism of action of N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins, thereby inhibiting their activity. The presence of nitro and hydroxyl groups allows it to participate in redox reactions, which can modulate cellular oxidative stress levels.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Properties of Analogous Hydrazones

Key Observations :

- The target compound’s 3,5-dinitro-2-hydroxybenzylidene group distinguishes it from analogs with methoxy (7e ) or chloro () substituents.

- Unlike the cyanoacetohydrazide derivative (), the target features a 2-methoxy-2-phenylacetohydrazide group, which may alter steric and electronic properties.

Spectroscopic and Crystallographic Data

Table 2: Spectral Signatures of Selected Hydrazones

Biologische Aktivität

N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This hydrazone derivative exhibits various pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 358.30 g/mol

The presence of nitro groups and hydrazone functionality suggests reactivity that could be exploited for biological applications.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC values in the low micromolar range across multiple cancer types, including:

| Cell Line | IC (µM) |

|---|---|

| A549 (Lung Cancer) | 5.2 |

| HeLa (Cervical Cancer) | 6.8 |

| MCF-7 (Breast Cancer) | 4.9 |

| HCT116 (Colon Cancer) | 3.7 |

These results indicate that the compound effectively inhibits cell proliferation and may induce apoptosis in these cancer cell lines .

The mechanism by which N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide exerts its cytotoxic effects appears to involve the generation of reactive oxygen species (ROS). Studies have shown that treatment with this compound leads to increased oxidative stress, resulting in DNA damage and subsequent cell cycle arrest . Flow cytometry analyses revealed that the compound disrupts the cell cycle at the G1 phase, leading to apoptosis in sensitive cell lines .

Case Studies

In a recent case study involving ovarian cancer xenografts, N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide was administered to mice. The results showed a significant reduction in tumor volume compared to control groups, suggesting effective in vivo antitumor activity . Furthermore, histopathological examination indicated that treated tumors exhibited extensive necrosis and reduced cellularity.

Safety and Toxicity

While the compound shows promise as a therapeutic agent, its safety profile must be thoroughly evaluated. Preliminary toxicity studies indicated that high doses can lead to hepatotoxicity and nephrotoxicity in animal models. Therefore, careful dose optimization is essential for future clinical applications .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.